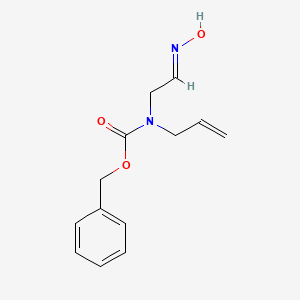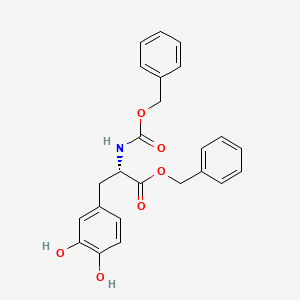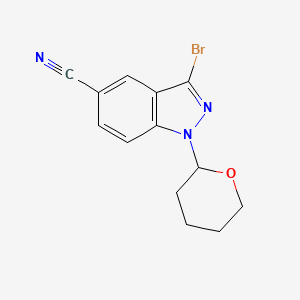
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile
Vue d'ensemble
Description
The compound “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” has a CAS Number of 1044270-96-3 . It has a molecular weight of 231.09 and its IUPAC name is 3-bromo-1-tetrahydro-2H-pyran-2-yl-1H-pyrazole . The compound is stored in dry conditions at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is 1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Indazole Derivatives and Their Therapeutic Applications
Indazole derivatives, such as 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile, have been the focus of scientific research due to their wide variety of biological activities. These derivatives exhibit promising anticancer and anti-inflammatory properties, along with potential applications in disorders involving protein kinases and neurodegeneration. The indazole scaffold, being a nitrogen-containing chemical compound that integrates a pyrazole ring condensed with a benzene ring, forms the basis of numerous compounds with therapeutic value. The research underscores the pharmacological importance of indazole derivatives, highlighting their potential in developing novel therapeutic agents (Denya, Malan, & Joubert, 2018).
Heterocyclic Scaffolds in Drug Development
The study of heterocyclic compounds, including those derived from indazole, is integral to pharmaceuticals and drug-candidate molecules due to their structural versatility and biological significance. Tetrahydrobenzo[b]pyrans, for instance, are of considerable interest, with research efforts dedicated to synthesizing these molecules using various organocatalysts. This encompasses the broader context of developing new strategies for the construction of valuable heterocyclic compounds, underlining the importance of such scaffolds in organic chemistry and pharmacology. The emphasis on green chemistry principles, like using water and water-ethanol systems as solvents, further highlights the shift towards sustainable and less toxic methods in synthesizing these compounds (Kiyani, 2018).
Organophosphorus Azoles in Chemical Analysis
Research on functionalized organophosphorus azoles, including pyrroles, pyrazoles, imidazoles, and benzazoles, has leveraged multinuclear 1H, 13C, 31P NMR spectroscopy and quantum chemistry to explore the stereochemical structure of these compounds. The application of 31P NMR spectroscopy, combined with quantum-chemical calculations, provides a reliable approach to studying tetra-, penta-, and hexacoordinated phosphorus atoms in phosphorylated N-vinylazoles. This area of study not only enhances our understanding of the structural aspects of organophosphorus azoles but also contributes to the development of analytical methodologies in chemistry (Larina, 2023).
Self-Assembly of Polynuclear Complexes
Investigations into the structural features of coordination compounds based on spacer-armed pyridylazoles, such as pyrazoles and triazoles, have demonstrated the potential for self-assembly into polynuclear clusters. These studies underscore the application of the "maximum site occupancy" principle in achieving highly symmetric metal cores within the complexes, suggesting novel avenues for the development of materials with unique properties (Gusev, Shulgin, & Kiskin, 2019).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-(oxan-2-yl)indazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-13-10-7-9(8-15)4-5-11(10)17(16-13)12-3-1-2-6-18-12/h4-5,7,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJBRHVACFOJFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#N)C(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173287 | |
| Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |
CAS RN |
395101-69-6 | |
| Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395101-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

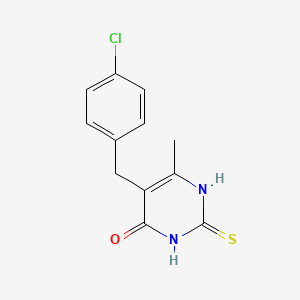
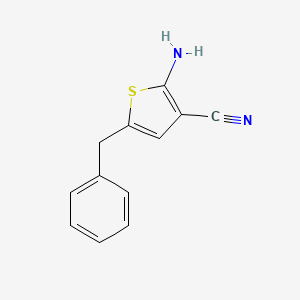

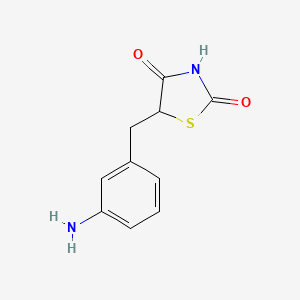

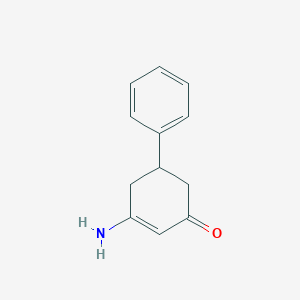
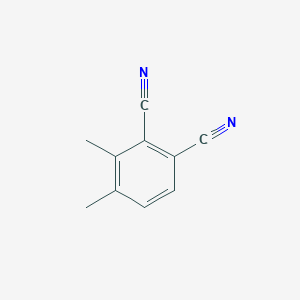
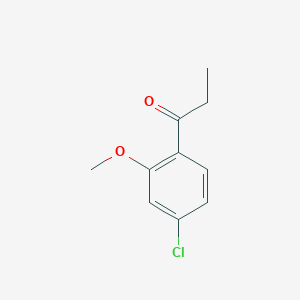

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
